molecular formula C10H21NO2S B8682878 N-(2,4,4-Trimethylpentan-2-yl)ethenesulfonamide CAS No. 916247-28-4

N-(2,4,4-Trimethylpentan-2-yl)ethenesulfonamide

Cat. No. B8682878
M. Wt: 219.35 g/mol
InChI Key: IAERXWWSCMVLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4,4-Trimethylpentan-2-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C10H21NO2S and its molecular weight is 219.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4,4-Trimethylpentan-2-yl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4,4-Trimethylpentan-2-yl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

916247-28-4

Product Name

N-(2,4,4-Trimethylpentan-2-yl)ethenesulfonamide

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)ethenesulfonamide

InChI

InChI=1S/C10H21NO2S/c1-7-14(12,13)11-10(5,6)8-9(2,3)4/h7,11H,1,8H2,2-6H3

InChI Key

IAERXWWSCMVLEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tert-octylamine (1.47 mol, 236.3 ml), triethylamine (0.49 mol, 68.3 ml) and dichloromethane (400 ml) were placed in a 3 neck flask under nitrogen and cooled to −18° C. A solution of 2-chloro-1-ethane sulfonyl chloride in dichloromethane (400 ml) was added in a dropwise fashion over 2 hours, the reaction temperature was maintained between −18 and −9° C. during the addition. The reaction was allowed to warm to room temperature (RT) over 1 hour then washed with 1N HCl (400 ml) followed by distilled water (2×200 ml). The organic layer was dried with MgSO4 then concentrated to give a pale yellow oil. The oil was dried under vacuum at 50° C. to give ethenesulfonic acid (1,1,3,3-tetramethyl-butyl)-amide, 96.0 g (90% yield) as a pale yellow oil.
Quantity
236.3 mL
Type
reactant
Reaction Step One
Quantity
68.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Chloro-1-ethane sulfonyl chloride (51.3 mL, 0.49 mol) in dichloromethane (400 mL) was added dropwise over 2 hours to a solution of tert-octylamine (236.3 mL, 1.47 mol) and triethylamine (68.3 mL, 0.49 mol) in dichloromethane (400 mL) at −18° C. The mixture temperature was maintained between −18° C. and −9° C. during the addition. The mixture was allowed to warm to ambient temperature over 1 hour then washed with 1N HCl (400 mL) and distilled water (2×200 mL). The organic layer was dried with MgSO4, filtered and concentrated in vacuo to give a pale yellow oil. The oil was dried under vacuum at 50° C. to give ethenesulfonic acid (1,1,3,3-tetramethyl-butyl)-amide, 96.0 g (90% yield) as a pale yellow oil.
Quantity
51.3 mL
Type
reactant
Reaction Step One
Quantity
236.3 mL
Type
reactant
Reaction Step One
Quantity
68.3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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